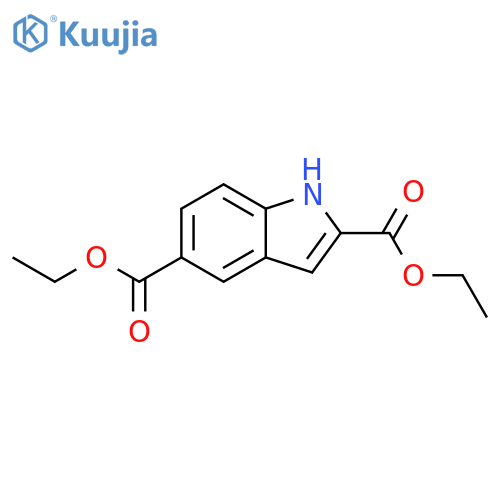

Cas no 127221-02-7 (Diethyl 1H-indole-2,5-dicarboxylate)

127221-02-7 structure

商品名:Diethyl 1H-indole-2,5-dicarboxylate

CAS番号:127221-02-7

MF:C14H15NO4

メガワット:261.273204088211

MDL:MFCD03094964

CID:136319

PubChem ID:15629756

Diethyl 1H-indole-2,5-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 5-Ethoxycarbonylindole-2-carboxylic acid ethyl ester

- 1H-Indole-2,5-dicarboxylicacid, 2,5-diethyl ester

- diethyl 1H-indole-2,5-dicarboxylate

- 1H-indole-2,5-dicarboxylic acid diethyl ester

- Diethyl 2,5-Indole dicarboxylate

- ethyl 2,5-indoledicarboxylate

- Indol-2,5-dicarbonsaeure-diaethylester

- indole-2,5-dicarboxylic acid diethyl ester

- 5-Ethoxycarbonylindole-2-carboxylic

- Ethyl 5-(ethoxycarbonyl)indole-2-carboxylate

- IEFLIZMMNNHRSB-UHFFFAOYSA-N

- DTXSID80576011

- MFCD03094964

- AS-75833

- (R)-[3-oxo-1-(2,4,5-trifluoro-benzyl)-3-(3-trifluoromethyl-5,6-dihydro-8H-[1,2,4]trizolo[4,3-a]-pyrazin-7-yl)-propyl]-carbamicacidtert-butylester

- MB02637

- diethyl1H-indole-2,5-dicarboxylate

- Z325900036

- AKOS015898565

- D82202

- CFA22102

- FT-0659289

- CS-0151730

- 1H-Indole-2,5-dicarboxylic acid, 2,5-diethyl ester

- 1H-Indole-2,5-dicarboxylicacid,2,5-diethyl ester

- SCHEMBL68923

- 127221-02-7

- A805663

- Ethoxycarbonylindole-2-carboxylic acid ethyl ester

- 2,5-DIETHYL 1H-INDOLE-2,5-DICARBOXYLATE

- Diethyl 1H-indole-2,5-dicarboxylate

-

- MDL: MFCD03094964

- インチ: InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3

- InChIKey: IEFLIZMMNNHRSB-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC

計算された属性

- せいみつぶんしりょう: 261.10000

- どういたいしつりょう: 261.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.24

- ふってん: 420.183 °C at 760 mmHg

- フラッシュポイント: 207.92 °C

- PSA: 68.39000

- LogP: 2.52130

Diethyl 1H-indole-2,5-dicarboxylate セキュリティ情報

Diethyl 1H-indole-2,5-dicarboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Diethyl 1H-indole-2,5-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51065-250mg |

Diethyl 1H-indole-2,5-dicarboxylate |

127221-02-7 | 95% | 250mg |

¥213.0 | 2024-07-16 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD17909-1g |

Diethyl 1H-indole-2,5-dicarboxylate |

127221-02-7 | 95% | 1g |

¥925.0 | 2022-03-01 | |

| TRC | D679590-1mg |

Diethyl 1H-indole-2,5-dicarboxylate |

127221-02-7 | 1mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD17909-250mg |

Diethyl 1H-indole-2,5-dicarboxylate |

127221-02-7 | 95% | 250mg |

¥370.0 | 2022-03-01 | |

| eNovation Chemicals LLC | Y1213276-10g |

Diethyl 1H-indole-2,5-dicarboxylate |

127221-02-7 | 95% | 10g |

$900 | 2024-07-23 | |

| Chemenu | CM258881-10g |

Diethyl 1H-indole-2,5-dicarboxylate |

127221-02-7 | 95% | 10g |

$661 | 2021-08-18 | |

| Chemenu | CM258881-25g |

Diethyl 1H-indole-2,5-dicarboxylate |

127221-02-7 | 95% | 25g |

$1061 | 2021-08-18 | |

| Chemenu | CM258881-250mg |

Diethyl 1H-indole-2,5-dicarboxylate |

127221-02-7 | 95% | 250mg |

$57 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1040810-1g |

1H-Indole-2,5-dicarboxylic acid, 2,5-diethyl ester |

127221-02-7 | 95+% | 1g |

$175 | 2023-09-02 | |

| Alichem | A199010173-5g |

Diethyl 1H-indole-2,5-dicarboxylate |

127221-02-7 | 95% | 5g |

683.40 USD | 2021-06-01 |

Diethyl 1H-indole-2,5-dicarboxylate 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

127221-02-7 (Diethyl 1H-indole-2,5-dicarboxylate) 関連製品

- 916792-63-7(6-Methoxycarbonylindole-2-Carboxylic Acid Ethyl Ester)

- 138731-14-3(2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid)

- 4491-33-2(Ethyl quinoline-2-carboxylate)

- 881040-29-5(2,6-dimethyl 1H-indole-2,6-dicarboxylate)

- 16382-15-3(ethyl 5-methyl-1H-indole-2-carboxylate)

- 136831-13-5(Methyl 4-methyl-1H-indole-2-carboxylate)

- 3770-50-1(Ethyl indole-2-carboxylate)

- 107516-75-6(Diethyl 1H-indole-2,6-dicarboxylate)

- 37033-94-6(2-Carbethoxy-5-ethylindole)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量